molecular formula C9H20Cl2N2O B11792247 N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

Cat. No.: B11792247
M. Wt: 243.17 g/mol
InChI Key: KHKIADMYMBSRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a compound that belongs to the class of tetrahydropyran derivatives. These compounds are known for their diverse biological activities and are often used as building blocks in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the ring-expansion of monocyclopropanated pyrroles and furans. This process is stereoselective, scalable, and metal-free, featuring a cyclopropylcarbinyl cation rearrangement as the key step . The selective cleavage of the unactivated endocyclic cyclopropane C−C bond is achieved, leading to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic route mentioned above suggests that it can be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Mechanism of Action

The mechanism of action of N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the selective cleavage of the endocyclic cyclopropane bond, leading to the formation of active intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(Cyclopropylmethyl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its specific structural features, including the cyclopropylmethyl group and the tetrahydro-2H-pyran ring. These features confer distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

4-N-(cyclopropylmethyl)oxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-6-12-4-3-9(8)11-5-7-1-2-7;;/h7-9,11H,1-6,10H2;2*1H

InChI Key

KHKIADMYMBSRPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCOCC2N.Cl.Cl

Origin of Product

United States

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